6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
Description
6-Ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic coumarin derivative with a complex substitution pattern. The core structure comprises a chromen-4-one (coumarin) scaffold, a naturally occurring benzopyrone known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Key modifications include:
- 7-hydroxy group: A critical pharmacophore in coumarins, contributing to hydrogen-bonding interactions and antioxidant activity .
- 3-(1-methyl-1H-1,3-benzodiazol-2-yl): A benzimidazole moiety, which may confer kinase inhibitory activity due to its planar, heteroaromatic nature.
- 8-[(2-methylpiperidin-1-yl)methyl]: A piperidine-derived substituent, modulating solubility and bioavailability through steric and electronic effects.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-4-17-13-18-24(31)20(26-27-21-10-5-6-11-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-12-8-7-9-16(29)2/h5-6,10-11,13,15-16,30H,4,7-9,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUDSCZCBZMENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the benzodiazole and piperidine moieties. Common reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and piperidine derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfur to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The benzodiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted benzodiazole compounds. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one serves as a versatile building block for the creation of more complex molecules. Its reactivity can be harnessed to develop new compounds with tailored properties.
Biology
The compound exhibits notable biological activity, making it a candidate for drug development. Preliminary studies suggest that it may possess anti-inflammatory , antioxidant , and anticancer properties. Such activities are attributed to its ability to modulate specific molecular targets and pathways within biological systems.
Medicine
Research has indicated that this compound could be effective in treating various diseases due to its pharmacological properties. For instance:
- Anti-inflammatory Effects : It may inhibit enzymes involved in inflammatory processes.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
Several case studies have demonstrated its efficacy in preclinical models, highlighting its potential role in therapeutic applications.
Case Studies
- Anti-Cancer Activity : A study conducted on similar chromenone derivatives revealed their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The specific mechanisms involved the inhibition of cell proliferation and promotion of cell cycle arrest.
- Antiviral Properties : Research into related compounds has shown promising antiviral activity against pathogens such as the Ebola virus. The mechanism typically involves interference with viral entry pathways, suggesting that this compound could also exhibit similar effects.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Position 3 Substitution
Position 8 Substitution
Physicochemical Properties
*Extrapolated from structurally similar compound .
Biological Activity
6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one, also known by its CAS number 610758-26-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 392.4046 g/mol. The structure includes a chromenone backbone modified with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O5 |
| Molecular Weight | 392.4046 g/mol |
| CAS Number | 610758-26-4 |
| SMILES | CCOC(=O)c1oc2cc(O)c(cc2c(=O)c1c1nc2c(n1C)cccc2)CC |
Antiviral Activity
Recent studies have indicated that compounds similar to 6-ethyl-7-hydroxy derivatives exhibit antiviral properties. For instance, research on benzimidazole derivatives has shown promising results against viral infections like Ebola virus (EBOV). These compounds were evaluated for their ability to inhibit viral entry, demonstrating effective EC50 values in the low micromolar range. The mechanism often involves the inhibition of specific viral entry pathways at the level of NPC1 (Niemann-Pick C1) protein interactions .
Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer activities. The structural modifications in compounds like 6-ethyl-7-hydroxy derivatives can enhance their selectivity and potency against various cancer cell lines. A study highlighted that certain modifications led to significant cytotoxic effects on cancer cells, with some compounds achieving IC50 values below 10 µM .
The biological activity of 6-ethyl-7-hydroxy derivatives is believed to stem from their ability to interact with multiple biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit critical enzymes involved in viral replication or cancer cell proliferation.
- Modulation of Cell Signaling Pathways : These compounds may affect pathways related to cell survival and apoptosis, contributing to their anticancer effects.
- Binding Affinity : The structural features allow for high binding affinity to target proteins, enhancing their therapeutic potential.
Study on Antiviral Efficacy
A notable study synthesized various benzimidazole-piperidine hybrids and tested their antiviral efficacy against EBOV. Among the synthesized compounds, those structurally similar to 6-ethyl-7-hydroxy exhibited significant antiviral activity with EC50 values ranging from 0.64 µM to 0.93 µM, indicating a strong potential for drug development against viral pathogens .
Anticancer Research
In another study focusing on anticancer properties, a series of derivatives were tested against several cancer cell lines. The results showed that modifications at the benzodiazole position significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values as low as 5 µM against breast cancer cells . This suggests that the compound could be a candidate for further development in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
